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Compound of Interest

Compound Name: Citalopram

Cat. No.: B1669093 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for utilizing 5-bromo-2'-deoxyuridine

(BrdU) labeling to validate and quantify adult neurogenesis induced by the selective serotonin

reuptake inhibitor (SSRI), citalopram.

Introduction
Adult neurogenesis, the process of generating new neurons, primarily occurs in the

subgranular zone (SGZ) of the dentate gyrus in the hippocampus and the subventricular zone

(SVZ). This process is implicated in mood regulation and the therapeutic effects of

antidepressants like citalopram. Citalopram, an SSRI, is thought to enhance neurogenesis by

increasing serotonin levels, which in turn stimulates the proliferation and survival of new

neurons. BrdU, a synthetic thymidine analog, is incorporated into the DNA of dividing cells

during the S-phase of the cell cycle, making it an effective marker for identifying newly formed

cells. By combining BrdU labeling with immunohistochemical markers for mature neurons (e.g.,

NeuN), researchers can definitively identify and quantify newly generated neurons.

Key Experimental Protocols
BrdU Administration Protocol
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Objective: To label dividing cells in the brain.

Materials:

5-bromo-2'-deoxyuridine (BrdU)

Sterile 0.9% saline

0.1 M Tris buffer (pH 7.4)

Syringes and needles (e.g., 28-gauge)

Procedure:

BrdU Solution Preparation: Dissolve BrdU in sterile 0.9% saline to a final concentration of 10

mg/mL. Gentle heating and vortexing may be required to fully dissolve the BrdU.

Animal Dosing: Administer BrdU solution to the experimental animals (e.g., adult mice or

rats) via intraperitoneal (i.p.) injection. A common dosage is 50 mg/kg body weight.

Dosing Schedule: The timing and frequency of BrdU injections depend on the experimental

question.

To measure cell proliferation: Administer a single dose of BrdU and sacrifice the animal 2-

24 hours post-injection.

To measure cell survival and differentiation: Administer BrdU daily for several consecutive

days (e.g., 5-7 days) during the citalopram treatment period. The animals are then left for

a survival period (e.g., 3-4 weeks) before sacrifice to allow the labeled cells to mature into

neurons.

Citalopram Administration Protocol
Objective: To induce neurogenesis.

Materials:

Citalopram hydrobromide
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Sterile saline or drinking water

Animal gavage needles or osmotic minipumps

Procedure:

Citalopram Solution Preparation: Dissolve citalopram hydrobromide in sterile saline or the

animal's drinking water to the desired concentration. A typical dose for rodents is 10

mg/kg/day.

Administration Route:

Oral Gavage: Administer the citalopram solution daily via oral gavage.

Drinking Water: Add citalopram to the drinking water. This method is less stressful but

offers less control over the exact dosage consumed.

Osmotic Minipumps: For continuous and controlled delivery, citalopram can be

administered via subcutaneously implanted osmotic minipumps.

Treatment Duration: A typical treatment period to observe significant effects on neurogenesis

is 21-28 days.

Tissue Processing and Immunohistochemistry Protocol
Objective: To prepare brain tissue for the detection of BrdU-labeled cells and neuronal markers.

Materials:

Phosphate-buffered saline (PBS)

4% paraformaldehyde (PFA) in PBS

Sucrose solutions (20% and 30% in PBS)

Cryostat or vibratome

Hydrochloric acid (HCl)
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Boric acid or sodium borate buffer

Triton X-100

Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)

Primary antibodies:

Anti-BrdU (e.g., rat monoclonal)

Anti-NeuN (e.g., mouse monoclonal)

Secondary antibodies (fluorescently labeled):

Goat anti-rat IgG (e.g., conjugated to Alexa Fluor 488)

Goat anti-mouse IgG (e.g., conjugated to Alexa Fluor 594)

DAPI (4',6-diamidino-2-phenylindole)

Mounting medium

Procedure:

Perfusion and Fixation: Anesthetize the animal deeply and perform transcardial perfusion

with ice-cold PBS followed by 4% PFA. Post-fix the brain in 4% PFA overnight at 4°C.

Cryoprotection: Immerse the brain in 20% sucrose in PBS until it sinks, then transfer to 30%

sucrose in PBS until it sinks.

Sectioning: Freeze the brain and cut coronal sections (e.g., 40 µm thick) through the

hippocampus using a cryostat or vibratome.

DNA Denaturation (for BrdU staining):

Incubate free-floating sections in 2 M HCl for 30 minutes at 37°C to denature the DNA and

expose the BrdU epitope.
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Neutralize the acid by washing sections in boric acid or sodium borate buffer (pH 8.5) for

10 minutes.

Rinse thoroughly with PBS.

Immunostaining:

Permeabilize sections with 0.3% Triton X-100 in PBS.

Block non-specific binding with blocking solution for 1 hour at room temperature.

Incubate sections with primary antibodies (anti-BrdU and anti-NeuN) diluted in blocking

solution overnight at 4°C.

Wash sections with PBS.

Incubate with appropriate fluorescently labeled secondary antibodies for 2 hours at room

temperature.

Counterstain with DAPI to visualize cell nuclei.

Wash sections with PBS.

Mounting: Mount the sections onto slides and coverslip with mounting medium.

Quantification and Data Analysis
Objective: To quantify the number of new neurons.

Procedure:

Microscopy: Use a confocal microscope to capture images of the dentate gyrus.

Cell Counting:

Count the number of BrdU-positive (BrdU+) cells in the granule cell layer (GCL) and SGZ

of the dentate gyrus.
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Count the number of cells that are double-labeled for both BrdU and NeuN

(BrdU+/NeuN+). These represent newly generated mature neurons.

Stereological Estimation: For unbiased quantification, use stereological methods (e.g., the

optical fractionator) to estimate the total number of labeled cells in the entire dentate gyrus.

Statistical Analysis: Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to

compare the number of BrdU+ and BrdU+/NeuN+ cells between the citalopram-treated

group and the vehicle-treated control group.

Data Presentation
Table 1: Effect of Citalopram on Cell Proliferation in the Dentate Gyrus

Treatment Group
Number of BrdU+ cells/mm³ in the SGZ
(Mean ± SEM)

Vehicle Control 3500 ± 300

Citalopram (10 mg/kg/day) 6200 ± 450

Table 2: Effect of Citalopram on the Survival and Neuronal Differentiation of Newborn Cells

Treatment Group
Number of BrdU+
cells/mm³ in the
GCL (Mean ± SEM)

Percentage of
BrdU+ cells co-
labeled with NeuN
(%)

Number of
BrdU+/NeuN+
cells/mm³ in the
GCL (Mean ± SEM)

Vehicle Control 1800 ± 200 85% 1530 ± 180

Citalopram (10

mg/kg/day)
3100 ± 250 88% 2728 ± 230
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Caption: Experimental workflow for validating citalopram-induced neurogenesis using BrdU

labeling.

Citalopram

Increased Extracellular
Serotonin (5-HT)

5-HT Receptors
(e.g., 5-HT1A)

Intracellular Signaling Cascades
(e.g., cAMP/PKA, BDNF/TrkB)

Increased Proliferation
of Neural Progenitor Cells

Enhanced Survival and
Differentiation of New Neurons

Increased Adult
Hippocampal Neurogenesis

Click to download full resolution via product page

Caption: Putative signaling pathway for citalopram-induced neurogenesis.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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